1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
Description
Chemical Nomenclature and Structural Elucidation
The compound is systematically named This compound (CAS: 929975-55-3) and belongs to the pyrazolopyridine family. Its molecular formula, C₁₆H₁₇N₃O₃S , corresponds to a molecular weight of 331.4 g/mol . Structurally, it features:
- A pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 4.
- A 4-methylbenzenesulfonate group linked to the pyridine ring at position 6.
The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C(=C2)C)C(=NN3C)C) highlights the connectivity of the sulfonate ester and methyl substituents. Tautomerism is a key feature of pyrazolopyridines, with this compound existing predominantly in the 1H-tautomeric form due to methyl stabilization at the N1 position.
Table 1: Key Chemical Properties
Historical Context of Pyrazolo[3,4-b]Pyridine Derivatives in Heterocyclic Chemistry
Pyrazolo[3,4-b]pyridines were first synthesized in 1908 by Ortoleva via condensation of diphenylhydrazone and pyridine. Early derivatives, such as Bulow’s N-phenyl-3-methyl analogs (1911), laid the groundwork for exploring their pharmacological potential. Over 300,000 pyrazolo[3,4-b]pyridine derivatives have since been reported, with 22,675 studied as antitumor agents and 19,416 as anti-inflammatory agents .
Recent advances include their use as:
- Kinase inhibitors : Modulating signaling pathways in cancer and inflammation.
- Neuroprotective agents : Targeting neurodegenerative diseases via Ca²⁺ channel antagonism.
- Antiviral compounds : Inhibiting viral replication through structural mimicry of nucleosides.
The integration of electron-donating methyl groups and sulfonate moieties in modern derivatives enhances solubility and target affinity, as seen in this compound.
Significance of Sulfonate Functionalization in Bioactive Molecules
Sulfonate groups (-SO₃⁻) are pivotal in drug design due to their:
- Hydrophilicity : Improving aqueous solubility and bioavailability.
- Electrostatic interactions : Facilitating binding to cationic residues in enzymes and receptors.
- Metabolic stability : Resisting oxidative degradation compared to carboxylates.
In this compound, the 4-methylbenzenesulfonate group enhances pharmacokinetic properties while enabling hydrogen bonding with biological targets. For example, sulfonated polymers grafted onto biomedical implants exhibit improved osteoblast adhesion, a principle applicable to drug delivery systems.
Mechanistic Insights :
Properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-7-13(8-6-10)23(20,21)22-14-9-11(2)15-12(3)18-19(4)16(15)17-14/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZTRSNEKWPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C(=C2)C)C(=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate typically involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is primarily studied for its potential therapeutic properties. Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant biological activity, including:
- Anticancer Activity: Several studies have demonstrated that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown effectiveness against various cancer types by targeting specific enzymes involved in tumor growth .
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways by modulating cytokine production and signaling pathways associated with inflammation .
- Neuroprotective Properties: Some derivatives have been found to protect neuronal cells from damage in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Material Science Applications
Beyond medicinal chemistry, this compound has implications in material science:
- Polymer Chemistry: The sulfonate group can enhance the solubility and processability of polymers. Research indicates that incorporating such compounds into polymer matrices can improve mechanical properties and thermal stability .
- Sensors and Catalysts: The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives make them suitable candidates for use in sensors and as catalysts in various chemical reactions. Their ability to facilitate electron transfer processes is particularly valuable in electrochemical applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The researchers found that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells. The compound's mechanism was linked to the inhibition of cell cycle progression .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines. In vitro experiments demonstrated that these compounds could reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides. This suggests potential therapeutic applications for inflammatory diseases .
Case Study 3: Polymer Composites
In a recent investigation into polymer composites, researchers incorporated this compound into polystyrene matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to unmodified polymers. This highlights the compound's utility in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in anti-cancer activity by preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- The sulfonate ester enhances aqueous solubility compared to hydroxyl or non-polar substituents .
Comparison with Structural Analogs
1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-Methylbenzene-1-sulfonate
4-[1-(4-Methoxyphenyl)-3-Methyl-4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
- CAS No.: Not explicitly listed; molecular formula: C₂₁H₁₆F₃N₃O₂
- Molecular Weight : 399.37 g/mol
- Structural Differences: Position 1: 4-Methoxyphenyl substituent. Position 4: Trifluoromethyl group. Position 6: Phenol instead of sulfonate.
- Impact: Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects . Phenol group reduces solubility compared to sulfonate esters .
Methyl 6-Cyclopropyl-1-(4-Fluorophenyl)-3-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
(E)-5-(Diethylamino)-2-((2-(1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazinylidene)methyl)phenol
- Molecular Formula : C₂₀H₂₆N₆O
- Structural Differences: Hydrazone linkage at position 6. Diethylamino-phenol substituent.
- Diethylamino group increases basicity, affecting solubility and pharmacokinetics .
Comparative Analysis Table
Biological Activity
1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that illustrate its therapeutic potential.
The compound's molecular formula is , with a molecular weight of approximately 331.39 g/mol. It is classified under the pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C16H17N3O3S |
| Molecular Weight | 331.39 g/mol |
| IUPAC Name | (1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
A notable study investigated a related pyrazolo compound and reported that it exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of key apoptosis-related proteins such as p53 and Bax .
The mechanism by which these compounds exert their biological effects often involves:
- Induction of Apoptosis : Activation of caspases (caspase 3/7, caspase 8) leading to programmed cell death.
- Inhibition of NF-κB : Suppression of this transcription factor can lead to reduced survival signaling in cancer cells.
- Promotion of Autophagy : Increased formation of autophagosomes and expression of beclin-1 have been observed, suggesting a dual role in cell death pathways .
Study on Antiproliferative Activity
A study focusing on various pyrazolo derivatives found that those with specific substituents exhibited potent antiproliferative activity. The results indicated that compounds with a 3-aryl group and additional substitutions at critical positions showed enhanced efficacy against cancer cells .
Q & A
Basic: What are the key considerations in synthesizing derivatives of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl sulfonates?
Methodological Answer:
Synthesis of pyrazolo-pyridine sulfonates requires careful optimization of reaction conditions, including solvent choice, temperature, and stoichiometry. For example, hydrazine derivatives of the pyrazolo-pyridine core can be synthesized via refluxing in glacial acetic acid (10 mL) for 18–24 hours, yielding products with high purity (93% yield) . Key steps include:
- Protecting group management : Ensure the sulfonate ester group remains stable under acidic conditions.
- Purification : Use crystallization (e.g., from acetic acid) to isolate products, validated by NMR and FTIR spectroscopy.
- Reagent compatibility : Avoid incompatible reagents that may hydrolyze the sulfonate ester or degrade the pyrazolo-pyridine ring.
Basic: How can NMR and FTIR spectroscopy confirm the structural integrity of synthesized derivatives?
Methodological Answer:
- 1H/13C NMR : Peaks corresponding to methyl groups on the pyrazole ring (e.g., δ 2.48–2.55 ppm for 1,3,4-trimethyl substituents) and sulfonate-linked aromatic protons (δ 7.22–8.12 ppm) confirm substitution patterns .
- FTIR : Stretching frequencies for -C=N- (1631 cm⁻¹) and sulfonate S=O (1351–1247 cm⁻¹) validate functional groups .
- Cross-validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments.
Advanced: What methodologies are effective in analyzing hydrogen bonding and crystal packing of pyrazolo-pyridine derivatives?
Methodological Answer:
- X-ray crystallography : Use programs like SHELXL for structure refinement. High-resolution data (≤1.92 Å) can reveal hydrogen-bonding networks, such as interactions between sulfonate oxygen and adjacent NH groups .
- Graph set analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) patterns) and predict supramolecular assembly .
- Thermal analysis : Correlate melting points (e.g., 167–169°C for related sulfonyl chlorides) with crystal stability .
Advanced: How can molecular docking studies elucidate binding interactions with biological targets like acetylcholinesterase (AChE)?
Methodological Answer:
- Target preparation : Extract AChE crystal structures (e.g., PDB: 4EY7) and prepare active sites using software like AutoDock Tools.
- Ligand parameterization : Assign partial charges and torsional angles to the pyrazolo-pyridine sulfonate using semi-empirical methods (e.g., PM6).
- Docking protocols : Use flexible residue sampling (e.g., catalytic triad: Ser200, His440, Glu327) and validate poses with MM-GBSA scoring. Studies show pyrazolo-pyridine derivatives bind via π-π stacking with Trp286 and hydrogen bonds with Tyr337 .
Advanced: What strategies resolve contradictions in biological activity data (e.g., AChE inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-response profiling : Perform IC50 assays across multiple concentrations to distinguish specific inhibition from non-specific cytotoxicity .
- Off-target screening : Use kinase panels or proteome-wide affinity assays to identify unintended interactions.
- Structural analogs : Compare activity of methyl-substituted derivatives (e.g., 1,3,4-trimethyl vs. 1,3-dimethyl) to pinpoint substituent effects on selectivity .
Advanced: How can impurities or degradation products of the compound be characterized?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (e.g., 0.1% formic acid/ACN gradient) to separate impurities. Monitor m/z signals for sulfonate hydrolysis products (e.g., free pyrazolo-pyridine).
- Stability studies : Accelerate degradation under stress conditions (heat, light, pH extremes) and profile by NMR .
- Reference standards : Compare retention times and spectra with pharmacopeial impurities (e.g., moxifloxacin-related compounds) .
Advanced: What crystallographic techniques optimize structure determination for novel pyrazolo-pyridine derivatives?
Methodological Answer:
- Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve disordered sulfonate groups .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
- Ligand validation : Employ CheckCIF to ensure geometric plausibility of the pyrazolo-pyridine core and sulfonate linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
